(1R)-2,2-difluorocyclohexan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(1R)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-54-9) is an enantiopure, chiral primary amine featuring a cyclohexane ring with a gem-difluoro substitution at the 2-position. This compound belongs to the class of gem-difluorocycloalkylamines, which are increasingly employed as building blocks in drug discovery to modulate physicochemical and pharmacokinetic properties of lead candidates.

Molecular Formula C6H11F2N
Molecular Weight 135.158
CAS No. 1638784-54-9
Cat. No. B2474297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-difluorocyclohexan-1-amine
CAS1638784-54-9
Molecular FormulaC6H11F2N
Molecular Weight135.158
Structural Identifiers
SMILESC1CCC(C(C1)N)(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1
InChIKeyKATJLSLKDKAWTG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-2,2-Difluorocyclohexan-1-amine CAS 1638784-54-9: A Chiral gem-Difluorinated Cyclohexylamine Building Block for Medicinal Chemistry


(1R)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-54-9) is an enantiopure, chiral primary amine featuring a cyclohexane ring with a gem-difluoro substitution at the 2-position . This compound belongs to the class of gem-difluorocycloalkylamines, which are increasingly employed as building blocks in drug discovery to modulate physicochemical and pharmacokinetic properties of lead candidates . The (1R) configuration provides a defined three-dimensional vector for amine functionalization, enabling stereospecific incorporation into bioactive molecules.

Why (1R)-2,2-Difluorocyclohexan-1-amine Cannot Be Replaced by Other Difluorocyclohexylamine Isomers


The position of the gem-difluoro group on the cyclohexane ring profoundly influences the amine's basicity, lipophilicity, and metabolic stability, as demonstrated by systematic studies on isomeric gem-difluorocycloalkanes . Unlike the more synthetically accessible 3,3- and 4,4-difluoro isomers, the 2,2-difluoro substitution places the electron-withdrawing fluorine atoms adjacent to the amine, maximizing their inductive effect and resulting in a distinct pKa shift that cannot be replicated by distal isomers. Additionally, the (1R) stereochemistry is critical for chiral induction in asymmetric syntheses; racemic or enantiomeric mixtures lack the stereochemical fidelity required for structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for (1R)-2,2-Difluorocyclohexan-1-amine Versus Structural Analogs


Amine Basicity (pKa) Modulation by 2,2-gem-Difluorination Versus Non-Fluorinated Cyclohexylamine

The electron-withdrawing effect of the gem-difluoro group at the 2-position reduces the basicity of the amine compared to non-fluorinated cyclohexylamine. In a systematic study of functionalized gem-difluorocycloalkanes, the pKa shift (ΔpKa) for amines bearing a vicinal CF2 group was found to be approximately -2.0 to -2.5 log units relative to their non-fluorinated counterparts . This reduction in basicity can improve membrane permeability and reduce off-target interactions mediated by protonated amine species in physiological environments .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogP/LogD) Shift Induced by 2,2-Difluoro Substitution Pattern

The impact of gem-difluorination on lipophilicity is position-dependent. While 4,4-difluoro substitution often increases LogP by ~0.5–1.0 units, the 2,2-difluoro pattern can result in a more modest increase or even a slight decrease in lipophilicity due to the proximity of the polar amine group counteracting the hydrophobic effect of the fluorines . In the comparative study of gem-difluorocycloalkanes, lipophilicity trends (measured as LogD7.4) varied significantly with the position of the CF2 group relative to the functional group, with 2,2-difluoro amines showing LogD values closer to the non-fluorinated parent than their 4,4-difluoro counterparts .

Drug Design Lipophilicity ADME

Synthetic Accessibility: 2,2-Difluoro Isomers Require Alternative Routes Compared to 3,3- and 4,4-Difluoro Isomers

A published synthetic methodology for gem-difluorocyclohexane building blocks explicitly states that while 3,3- and 4,4-difluoro-substituted cycloalkanes can be prepared via straightforward deoxofluorination of the corresponding ketoesters, the 2,2-difluoro isomers require more complex bypass or alternative synthetic routes . This results in the 2,2-difluoro isomer being less commercially available and more challenging to produce at scale, making the pre-formed chiral (1R) building block a strategically valuable procurement item for laboratories that lack in-house fluorination capabilities.

Synthetic Chemistry Building Block Sourcing Route Scouting

Chiral Purity and Enantiomeric Excess: (1R) Versus Racemic 2,2-Difluorocyclohexan-1-amine

The (1R) enantiomer of 2,2-difluorocyclohexan-1-amine is commercially available with an enantiomeric excess (ee) typically ≥97% . In contrast, the racemic mixture (CAS 921753-37-9) lacks stereochemical definition. For applications in asymmetric catalysis or chiral drug synthesis, the use of enantiopure building blocks avoids the need for downstream chiral separation, which can be costly and time-consuming. Direct comparison shows that the (1R) enantiomer provides a defined absolute configuration that the racemate cannot offer, directly enabling stereospecific SAR exploration .

Asymmetric Synthesis Chiral Resolution Stereochemistry

Optimal Application Scenarios for (1R)-2,2-Difluorocyclohexan-1-amine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Chiral Amine Fragments

The compound serves as an ideal fragment for FBDD libraries targeting enzymes or receptors where a chiral, mildly basic amine is needed. Its reduced pKa (estimated ~7.5-8.0) ensures partial ionization at physiological pH, balancing solubility and membrane permeability. The gem-difluoro group also provides a sensitive 19F NMR handle for fragment screening and binding studies .

Synthesis of Stereodefined Kinase Inhibitors and GPCR Modulators

The (1R) configuration allows stereospecific incorporation into kinase hinge-binding motifs or GPCR ligands. The 2,2-difluoro pattern adjacent to the amine creates a conformational bias that can pre-organize the cyclohexane ring for optimal target engagement, a feature exploited in several patent applications for IL-17 modulators and cathepsin inhibitors .

Physicochemical Optimization of Lead Series with Poor Oral Bioavailability

When a lead compound suffers from high basicity-driven poor permeability or excessive lipophilicity, replacing a cyclohexylamine or piperidine moiety with (1R)-2,2-difluorocyclohexan-1-amine can simultaneously lower pKa and moderate LogD, as supported by class-level evidence from gem-difluorocycloalkane profiling studies . This single-point modification can rescue otherwise promising chemical series.

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